4-(4-ethylphenoxy)butanoic acid
Description
4-(4-Ethylphenoxy)butanoic acid is a carboxylic acid derivative with a butanoic acid backbone substituted at the fourth carbon by a phenoxy group bearing an ethyl substituent at the para position of the aromatic ring. Structurally, it belongs to the phenoxyalkanoic acid family, which includes herbicidal agents and synthetic intermediates.
Properties
IUPAC Name |
4-(4-ethylphenoxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-10-5-7-11(8-6-10)15-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUNWRBEMLXXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364446 | |
| Record name | 4-(4-ethylphenoxy)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87411-26-5 | |
| Record name | 4-(4-ethylphenoxy)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenoxy)butanoic acid typically involves the reaction of 4-ethylphenol with butyric acid derivatives under specific conditions. One common method is the esterification of 4-ethylphenol with butyric acid, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of 4-(4-ethylphenoxy)butanoic acid may involve large-scale esterification processes, followed by purification steps such as distillation and crystallization. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenoxybutanoic acids, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4-Ethylphenoxy)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of phenoxybutanoic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituent(s) on Phenyl Ring | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 4-(4-Ethylphenoxy)butanoic acid | 4-Ethyl | C₁₂H₁₆O₃ | 208.25 | Data not available | Potential herbicide/R&D target |
| MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) | 4-Chloro-2-methyl | C₁₁H₁₃ClO₃ | 228.67 | Not reported | Herbicide (cereals, legumes) |
| 2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid) | 2,4-Dichloro | C₁₀H₉Cl₂O₃ | 247.09 | 118–120 | Broadleaf weed control |
| 4-(4-Bromophenyl)butanoic acid | 4-Bromo | C₁₀H₁₁BrO₂ | 243.10 | 67 | Chemical intermediate |
| 4-(2,5-Dimethoxyphenyl)butanoic acid | 2,5-Dimethoxy | C₁₂H₁₆O₄ | 224.25 | 67–71 | Research chemical |
Substituent Effects on Properties
- Electron-Withdrawing vs. Electron-Donating Groups: Chloro (MCPB, 2,4-DB) and bromo substituents increase acidity (lower pKa) due to electron-withdrawing effects, enhancing herbicidal activity by mimicking natural auxins .
- Steric and Conformational Effects: Bulky substituents like ethyl may alter the molecule’s planarity, affecting binding to auxin receptors. notes that 4-(3-methoxyphenoxy)butanoic acid adopts a twisted carboxyl group conformation (HO—C(O)—CH₂—CH₂ torsion angle: 174.73°), which could influence bioactivity .
Biological Activity
4-(4-Ethylphenoxy)butanoic acid is an organic compound with the molecular formula CHO and a molecular weight of 208.25 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The presence of the ethyl group on the phenoxy ring may significantly influence its chemical reactivity and biological properties, making it a subject of interest in both academic and industrial research.
The compound can be synthesized through various methods, primarily involving the esterification of 4-ethylphenol with butyric acid derivatives. This can be followed by hydrolysis to yield the final product. The synthesis often employs advanced catalytic systems to enhance efficiency.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 208.25 g/mol |
| CAS Number | 87411-26-5 |
The biological activity of 4-(4-ethylphenoxy)butanoic acid is thought to stem from its interaction with specific molecular targets, including enzymes and receptors. The phenoxy group can participate in various interactions, such as hydrogen bonding and electrostatic interactions, which modulate enzyme activity and lead to biological effects.
Antimicrobial Properties
Recent studies have indicated that 4-(4-ethylphenoxy)butanoic acid exhibits antimicrobial activity against various pathogens. In vitro assays have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It has been shown to reduce inflammatory markers in cell culture models, indicating that it could be beneficial in managing conditions characterized by chronic inflammation.
Case Studies
- Study on Antimicrobial Activity : A study conducted on the antimicrobial effects of 4-(4-ethylphenoxy)butanoic acid revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low, suggesting potent activity against these pathogens.
- Anti-inflammatory Research : Another case study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Results showed significant reductions in joint swelling and inflammatory cytokines, supporting its potential use in treating inflammatory diseases.
Comparative Analysis
To better understand the unique properties of 4-(4-ethylphenoxy)butanoic acid, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 4-(4-Ethylphenoxy)butanoic acid | Yes | Yes |
| 4-(2-Naphthyloxy)butanoic acid | Moderate | Yes |
| 4-(2-Chlorophenoxy)butanoic acid | Yes | Moderate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
